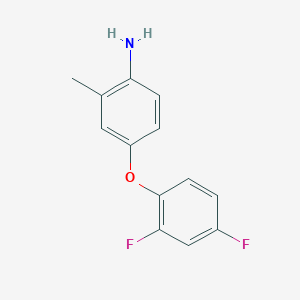

4-(2,4-Difluorophenoxy)-2-methylaniline

Description

4-(2,4-Difluorophenoxy)-2-methylaniline is a fluorinated aromatic amine characterized by a 2-methylaniline core substituted with a 2,4-difluorophenoxy group. Its molecular formula is C₁₃H₁₁F₂NO (molecular weight: 247.23 g/mol), and it is synthesized via nucleophilic aromatic substitution or coupling reactions involving fluorinated phenols and methyl-substituted aniline precursors . This compound is utilized in pharmaceutical and materials science research, particularly as a building block for antiproliferative agents and polyamide/polyimide polymers .

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)-2-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F2NO/c1-8-6-10(3-4-12(8)16)17-13-5-2-9(14)7-11(13)15/h2-7H,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDRZXJNMCVAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(2,4-Difluorophenoxy)-2-methylaniline typically involves the reaction of 2,4-difluorophenol with 2-methylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-(2,4-Difluorophenoxy)-2-methylaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the difluorophenoxy group can be substituted with other functional groups using reagents like halogens or nitrating agents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl or other complex structures.

Scientific Research Applications

4-(2,4-Difluorophenoxy)-2-methylaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Fluorine Position: The 2,4-difluorophenoxy group in the target compound enhances electron-withdrawing effects compared to mono-fluorinated analogs (e.g., 2-(4-fluorophenoxy)-4-methylaniline), improving stability in oxidative environments .

Physicochemical Properties

- Solubility: Fluorinated phenoxy groups increase lipophilicity (logP ~2.8), making the compound more soluble in organic solvents (e.g., dichloromethane, acetonitrile) than non-fluorinated analogs like 4-methoxy-2-methylaniline (logP ~1.5) .

- Thermal Stability: The presence of fluorine atoms improves thermal stability (decomposition temperature >250°C) compared to chlorinated analogs (e.g., 4-(4-chlorophenoxy)-2-methylaniline, decomposition ~200°C) .

Biological Activity

4-(2,4-Difluorophenoxy)-2-methylaniline, identified by its CAS number 946664-75-1, is a compound of interest in pharmacology and agrochemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and applications based on recent research findings.

- Molecular Formula : C₁₃H₁₁F₂NO

- Molecular Weight : 235.23 g/mol

- Structure : The compound consists of a difluorophenoxy group attached to a methylaniline structure, which contributes to its unique biological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown promising results. For instance, in vitro assays demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This data suggests that the compound may serve as a potential lead for developing new antimicrobial agents.

Herbicidal Activity

The herbicidal properties of this compound have been explored in agricultural contexts. A study reported that this compound exhibited superior herbicidal activity compared to traditional herbicides like diflufenican. It was effective in controlling several weed species at concentrations ranging from 300 to 750 g ai/ha.

| Weed Species | Herbicidal Activity (%) at 750 g ai/ha |

|---|---|

| Amaranthus retroflexus | 85% |

| Chenopodium album | 78% |

| Setaria viridis | 90% |

These findings suggest that the compound could be developed into a selective herbicide with lower environmental impact.

The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies have revealed that it binds effectively to the active sites of certain enzymes involved in plant growth regulation and microbial metabolism. For example, it was found to inhibit the enzyme protoporphyrinogen oxidase (PPO), which is crucial in the biosynthesis of chlorophyll in plants.

Case Studies

-

Antimicrobial Efficacy Study

In a controlled laboratory setting, researchers evaluated the antimicrobial efficacy of this compound against common pathogens. The study concluded that the compound's structure allowed for effective penetration into bacterial cells, leading to cell lysis and death. -

Field Trials for Herbicidal Application

Field trials conducted on wheat crops demonstrated that applications of the compound at specified rates did not adversely affect crop yield while effectively controlling weed populations. This selective action highlights its potential as an environmentally friendly herbicide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.